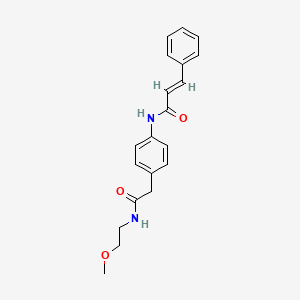

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)cinnamamide is a synthetic organic compound characterized by its complex structure, which includes a cinnamamide moiety linked to a phenyl group substituted with a 2-methoxyethylamino group. This compound is of interest in various fields due to its potential biological activities and applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)cinnamamide typically involves a multi-step process:

Formation of the Intermediate: The initial step involves the reaction of 4-aminobenzaldehyde with 2-methoxyethylamine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

Acylation: The amine is acylated with cinnamoyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

化学反応の分析

Types of Reactions

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

Oxidation: Oxidized derivatives with additional oxo groups.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives depending on the substituent introduced.

科学的研究の応用

Antioxidative Properties

Recent studies have highlighted the antioxidative potential of cinnamamide derivatives, including N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)cinnamamide. These compounds activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. For example, one study demonstrated that a related compound significantly increased the expression of antioxidant genes in HepG2 cells, leading to enhanced glutathione levels and reduced oxidative damage .

Table 1: Antioxidative Activity of Cinnamamide Derivatives

| Compound | Nrf2 Activation (fold increase) | Glutathione Increase (%) |

|---|---|---|

| Compound 1g | 15.6 | 70 |

| This compound | TBD | TBD |

Anticancer Activity

Cinnamamide derivatives have also been investigated for their anticancer properties. A study involving bis-cinnamamide derivatives showed significant inhibition of tumor growth in xenograft models, suggesting that similar compounds could exhibit potent anticancer activities . The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study: Anti-Melanoma Activity

In a recent investigation, a derivative structurally similar to this compound was found to inhibit melanoma cell proliferation effectively. The compound demonstrated an IC50 value of less than 0.1 μM, indicating potent activity against melanoma cells without significant toxicity .

Neuroprotective Effects

The neuroprotective effects of cinnamamide derivatives have been explored in models of neurodegeneration. By modulating oxidative stress and inflammation pathways, these compounds may offer therapeutic benefits in conditions such as Alzheimer's disease.

Anti-inflammatory Properties

Cinnamamide derivatives have shown promise in reducing inflammation through their action on various signaling pathways involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

作用機序

The mechanism by which N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)cinnamamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cinnamamide moiety may facilitate binding to specific sites, while the methoxyethylamino group can enhance solubility and bioavailability. The exact pathways and targets can vary depending on the specific application and biological context.

類似化合物との比較

Similar Compounds

N-(4-(2-((2-hydroxyethyl)amino)-2-oxoethyl)phenyl)cinnamamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

N-(4-(2-((2-ethoxyethyl)amino)-2-oxoethyl)phenyl)cinnamamide: Contains an ethoxyethyl group, offering different solubility and reactivity properties.

Uniqueness

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)cinnamamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxyethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.

生物活性

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)cinnamamide is a derivative of cinnamamide, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's biological activity, focusing on its antioxidant, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₁₈H₁₉N₃O₂

- Molecular Weight : 303.36 g/mol

- CAS Number : 1126708-07-7

The presence of the methoxyethyl group and the cinnamamide backbone contributes to its biological activity.

Antioxidant Activity

Recent studies have highlighted the compound's potential as an antioxidant, particularly through its interaction with the Nrf2/ARE signaling pathway.

- Mechanism of Action : The compound activates the Nrf2 pathway, leading to increased expression of antioxidant genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1. This activation enhances cellular defenses against oxidative stress by boosting glutathione levels .

- Experimental Findings : In vitro assays demonstrated that this compound exhibited significant protective effects against tert-butyl hydroperoxide-induced oxidative damage in HepG2 cells. The compound showed a concentration-dependent increase in cell viability, indicating strong cytoprotective properties .

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Control | - | 100 |

| Test | 10 | 85 |

| Test | 20 | 92 |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens, including Staphylococcus aureus and methicillin-resistant strains (MRSA).

- In Vitro Studies : The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. It was particularly effective against MRSA isolates .

| Pathogen | MIC (µM) | MBC (µM) |

|---|---|---|

| Staphylococcus aureus | 25.9 | 25.9 |

| MRSA | 12.9 | 12.9 |

This data suggests that the compound not only inhibits bacterial growth but also exhibits bactericidal properties.

Anti-inflammatory Activity

This compound has shown promise in reducing inflammation through modulation of key inflammatory pathways.

- Mechanism : The compound attenuates lipopolysaccharide-induced NF-κB activation, a crucial transcription factor involved in inflammatory responses. It has been reported that several derivatives exhibit stronger inhibition than the parent cinnamic acid .

- Case Study : In a model of induced inflammation, treatment with this compound significantly reduced pro-inflammatory cytokine levels, suggesting its potential for therapeutic applications in inflammatory diseases.

特性

IUPAC Name |

(E)-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-25-14-13-21-20(24)15-17-7-10-18(11-8-17)22-19(23)12-9-16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H,21,24)(H,22,23)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCSRDUQSMOZNK-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。